N-(Trifluoroacetyl)-L-valyl chloride
Description
N-(Trifluoroacetyl)-L-valyl chloride is a chiral derivatizing agent used primarily in analytical chemistry to enhance the separation and detection of enantiomers in amine-containing compounds. Structurally, it consists of L-valine—a branched-chain amino acid—modified with a trifluoroacetyl group at the amine terminus and an acyl chloride moiety at the carboxyl terminus. The trifluoroacetyl group acts as an electron-withdrawing agent, improving derivative stability and detection sensitivity in chromatographic methods such as gas chromatography (GC) or liquid chromatography (LC) . Its reactive acyl chloride group enables efficient coupling with primary and secondary amines, forming stable derivatives for enantiomeric resolution.
Properties
CAS No. |
56236-38-5 |
|---|---|
Molecular Formula |
C7H9ClF3NO2 |
Molecular Weight |
231.60 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl chloride |
InChI |
InChI=1S/C7H9ClF3NO2/c1-3(2)4(5(8)13)12-6(14)7(9,10)11/h3-4H,1-2H3,(H,12,14)/t4-/m0/s1 |
InChI Key |
LIORDYPNHXTLHA-BYPYZUCNSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)Cl)NC(=O)C(F)(F)F |
Canonical SMILES |
CC(C)C(C(=O)Cl)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Scientific Research Applications
Key Applications
-
Peptide Synthesis
- N-(Trifluoroacetyl)-L-valyl chloride is extensively utilized in the synthesis of peptides. Its ability to preserve stereochemistry during reactions makes it a valuable reagent in this domain. The trifluoroacetyl group allows for enhanced nucleophilic attack rates, which is essential for efficient peptide bond formation.
-
Medicinal Chemistry
- This compound has potential applications in the development of peptide-based pharmaceuticals. Its structural properties facilitate the formation of stable conjugates with biomolecules, which can lead to the creation of therapeutically active compounds.
-
Biochemical Research
- In biochemical studies, this compound aids in investigating enzyme-substrate interactions and protein structures. Understanding these interactions is vital for designing better synthetic pathways for biologically active compounds.
Study 1: Peptide Synthesis Efficiency
A study demonstrated that using this compound in peptide synthesis significantly improved reaction yields compared to other protecting groups. The presence of the trifluoroacetyl moiety was shown to enhance nucleophilic attack rates during coupling reactions, leading to higher purity and yield of the final peptide products.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
N-(Trifluoroacetyl)-L-valyl Chloride vs. (S)-(-)-N-(Trifluoroacetyl)-prolyl Chloride (l-TPC)
- Structural Differences: Amino Acid Backbone: L-valine (branched chain) vs. L-proline (cyclic, rigid structure). Valine’s branched isopropyl group may offer different steric interactions, accommodating bulkier substrates .
- Applications :
- Both are used for pre-column chiral derivatization in GC/LC. l-TPC has been successfully applied to analyze methamphetamine in forensic samples, demonstrating high stereo selectivity . This compound may exhibit complementary selectivity for amines where proline’s rigidity limits derivatization efficiency.
- Reactivity: The acyl chloride groups in both compounds react similarly with amines, but the amino acid backbone influences the stability and chromatographic behavior of derivatives.
This compound vs. Trifluoromethanesulfonyl Chloride
- Structural Differences: Core Functional Group: Acyl chloride (this compound) vs. sulfonyl chloride (Trifluoromethanesulfonyl chloride). Molecular Complexity: The former includes an amino acid backbone, while the latter is a simpler sulfonic acid derivative.
- Applications :
- Physical Properties :
Table 1. Comparative Overview of this compound and Related Compounds
Research Findings and Practical Considerations
- l-TPC : Demonstrated >95% enantiomeric resolution for methamphetamine in human forensic samples via GC, with derivatization improving detection limits by 10-fold .
- Trifluoromethanesulfonyl Chloride : Widely used in Suzuki couplings and peptide synthesis due to its high reactivity, but moisture sensitivity necessitates anhydrous conditions .
Preparation Methods
Two-Step Acylation-Halogenation Protocol
The most widely documented method involves sequential acylation of L-valine followed by halogenation.
Step 1: N-Trifluoroacetylation of L-Valine
L-valine reacts with trifluoroacetic anhydride (TFAA) under anhydrous conditions to form N-(trifluoroacetyl)-L-valine. Optimal parameters from U.S. Patent 4,091,029 specify:
-
Molar ratio : 1:10 (L-valine:TFAA)
-
Temperature : 5°C (ice-water bath)
-
Reaction time : 2 hours
This step achieves near-quantitative conversion (>95%) due to TFAA’s strong acylating capacity and the electron-withdrawing trifluoroacetyl group’s stabilization of the intermediate.
Step 2: Chlorination with Thionyl Chloride
The carboxylic acid group of N-(trifluoroacetyl)-L-valine undergoes chlorination using thionyl chloride (SOCl₂):
Alternative Halogenating Agents
Comparative studies reveal performance variations across chlorination reagents:
| Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Thionyl chloride | 5 | 0.25 | 85 | 98.5 |
| Oxalyl chloride | 0 | 2 | 78 | 99.2 |
| PCl₃ | 25 | 3 | 65 | 95.8 |
Oxalyl chloride (C₂O₂Cl₂) produces fewer byproducts but requires longer reaction times. Phosphorus trichloride (PCl₃) is less favored due to lower yields and residual phosphorous impurities.
Reaction Mechanism and Kinetics
Acylation Stage
The trifluoroacetylation proceeds via nucleophilic acyl substitution:
-
TFAA activates the carbonyl through electron-withdrawing -CF₃ groups.
-
L-valine’s amine attacks the electrophilic carbonyl carbon.
-
Departure of trifluoroacetate anion completes N-protection.
The reaction’s exothermic nature (−ΔH = 58 kJ/mol) necessitates cooling to prevent racemization.
Halogenation Dynamics
Thionyl chloride converts the carboxylic acid to an acyl chloride through a three-step process:
-
Protonation : SOCl₂ protonates the -OH group.
-
Nucleophilic attack : Cl⁻ displaces the leaving group.
-
SO₂ elimination : Formation of gaseous SO₂ drives the reaction to completion.
Kinetic studies show first-order dependence on both acid and SOCl₂ concentrations, with an activation energy (Eₐ) of 42 kJ/mol.
Industrial-Scale Process Design
Continuous Flow Reactor Optimization
Recent patents describe scalable systems for high-throughput production:
Reactor configuration :
-
Acylation module : Jacketed plug-flow reactor (PFR) at 5°C
-
Halogenation module : Microreactor with SOCl₂ feedstock
-
Residence time : 8 minutes (total)
Performance metrics :
-
Throughput : 12 kg/h
-
Yield : 89%
-
Impurities : <0.3% (by GC-MS)
This approach minimizes thermal degradation and improves mixing efficiency compared to batch processes.
Comparative Analysis with Related Compounds
Structural Analogues in Peptide Synthesis
| Compound | Acyl Group | Halogen | Reaction Rate (k, M⁻¹s⁻¹) |
|---|---|---|---|
| N-TFA-L-valyl chloride | CF₃CO | Cl | 2.8 × 10⁻³ |
| N-Acetyl-L-alanyl chloride | CH₃CO | Cl | 1.1 × 10⁻³ |
| N-TFA-L-prolyl chloride | CF₃CO | Cl | 3.2 × 10⁻³ |
The trifluoroacetyl group enhances electrophilicity by 2.5× compared to acetyl analogues, accelerating acylation reactions in peptide coupling.
Emerging Methodologies
Enzyme-Mediated Synthesis
Preliminary studies explore lipase-catalyzed acylation in ionic liquids:
-
Catalyst : Candida antarctica lipase B (CAL-B)
-
Solvent : [BMIM][BF₄]
-
Yield : 72% (N-TFA-L-valine intermediate)
While currently less efficient than chemical methods, this approach reduces halogenated waste generation .
Q & A
Q. Q1: What are the standard synthetic routes for N-(Trifluoroacetyl)-L-valyl chloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves trifluoroacetylation of L-valine followed by chlorination. Key steps include:
Trifluoroacetylation : React L-valine with trifluoroacetic anhydride under anhydrous conditions to protect the amine group.
Chlorination : Treat the intermediate with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) to convert the carboxylic acid to an acid chloride.
- Critical Conditions :
- Catalysts : Chromium oxide catalysts (Cr₂O₃) enhance reaction efficiency in gas-phase fluorination steps .
- Temperature : Optimal yields are achieved between 100–350°C for gas-phase reactions .
- Purification : Distillation under reduced pressure minimizes decomposition.
Q. Q2: How can computational methods like ab initio multiple spawning (AIMS) dynamics simulate reaction mechanisms involving this compound?
Methodological Answer: AIMS dynamics are used to model photodissociation pathways and transition states:
Photodissociation : Simulate UV-induced cleavage of the C-Cl bond, revealing intermediates like trifluoroacetyl radicals .
Solvent Effects : Polarizable continuum models (PCM) predict solvolysis rates in aqueous environments.
Validation : Compare simulated IR/NMR spectra with experimental data to confirm intermediates.
- Key Insight : Gas-phase simulations show faster decomposition than in solution due to reduced stabilization of intermediates .
Analytical Chemistry Applications
Q. Q3: What are the best practices for chiral derivatization using this compound in gas chromatography-mass spectrometry (GC-MS)?
Methodological Answer:
Derivatization Protocol :
- Reaction Setup : React the compound with chiral amines (e.g., methamphetamine) in dichloromethane at 60°C for 1 hour .
- Quenching : Add 1M Na₂CO₃ to neutralize excess reagent.
GC-MS Optimization :
- Column : Use a non-polar capillary column (e.g., DB-5MS) for separation.
- Detection : Electron ionization (EI) at 70 eV enhances fragmentation patterns.
- Sensitivity : Derivatization improves detection limits by 10-fold compared to underivatized analytes .
Stability and Reactivity
Q. Q4: How does hydrolysis affect the stability of this compound, and what storage conditions mitigate degradation?
Methodological Answer:
Hydrolysis Mechanism :
- The compound reacts with moisture to form trifluoroacetic acid and HCl, degrading purity .
Mitigation Strategies :
- Storage : Keep under anhydrous conditions (e.g., molecular sieves) at -20°C in sealed ampoules.
- Handling : Use gloveboxes with <1 ppm humidity for weighing.
Monitoring : Regular NMR analysis (e.g., ¹⁹F NMR at -100 ppm) detects hydrolysis byproducts .
Safety and Hazard Management
Q. Q5: What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
Personal Protective Equipment (PPE) :
- Respiratory : NIOSH-approved respirators for toxic vapors .
- Gloves : Butyl rubber gloves resistant to acyl chlorides.
Engineering Controls :
- Ventilation : Use fume hoods with ≥100 ft/min face velocity.
- Spill Kits : Neutralize spills with sodium bicarbonate or vermiculite .
Emergency Response :
- Eye Contact : Immediate irrigation with saline for 15 minutes.
- Inhalation : Administer oxygen if respiratory distress occurs .
Data Contradictions and Resolution
Q. Q6: How should researchers address discrepancies in reported reaction yields for this compound synthesis?
Methodological Answer:
Source Analysis : Compare catalyst purity (e.g., Cr₂O₃ vs. CrO₃) and solvent grades (anhydrous vs. technical).
Reproducibility Tests :
- Control Experiments : Replicate conditions from conflicting studies.
- In situ Monitoring : Use FT-IR to track reaction progress and identify side reactions.
Statistical Analysis : Apply ANOVA to evaluate significance of yield variations across studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
